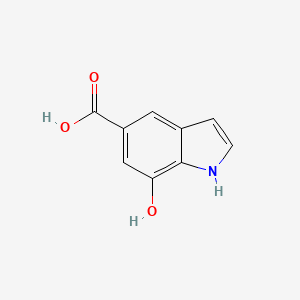
5-Methylquinoline-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methylquinoline-4-carbaldehyde is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse applications in medicinal chemistry, materials science, and industrial processes. The compound features a quinoline ring system with a methyl group at the 5-position and an aldehyde group at the 4-position, making it a valuable intermediate in various chemical syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylquinoline-4-carbaldehyde can be achieved through several classical methods, including the Gould-Jacobs, Friedländer, and Skraup syntheses. These methods typically involve the cyclization of aniline derivatives with aldehydes or ketones under acidic or basic conditions. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols have also been explored for the synthesis of quinoline derivatives .
Industrial Production Methods: Industrial production of this compound often involves the use of scalable and cost-effective methods. One common approach is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of a catalyst. This method is favored for its simplicity and high yield .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Methylquinoline-4-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to obtain derivatives with desired properties.
Common Reagents and Conditions:
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives, which can be further utilized in medicinal chemistry and materials science .
Wissenschaftliche Forschungsanwendungen
5-Methylquinoline-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 5-Methylquinoline-4-carbaldehyde involves its interaction with various molecular targets and pathways. In medicinal applications, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA synthesis and cell proliferation. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Vergleich Mit ähnlichen Verbindungen
- 2-Methylquinoline-4-carbaldehyde
- 6-Methylquinoline-4-carbaldehyde
- 5-Chloroquinoline-4-carbaldehyde
Comparison: 5-Methylquinoline-4-carbaldehyde is unique due to the specific positioning of the methyl and aldehyde groups on the quinoline ring. This structural arrangement imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of a methyl group at the 5-position enhances its lipophilicity and membrane permeability, making it more effective in certain biological applications .
Eigenschaften
Molekularformel |
C11H9NO |
|---|---|
Molekulargewicht |
171.19 g/mol |
IUPAC-Name |
5-methylquinoline-4-carbaldehyde |
InChI |
InChI=1S/C11H9NO/c1-8-3-2-4-10-11(8)9(7-13)5-6-12-10/h2-7H,1H3 |
InChI-Schlüssel |
NHVJBLCTIMNLBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=NC2=CC=C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,3]Dioxolo[4,5-f]quinoline](/img/structure/B11914644.png)
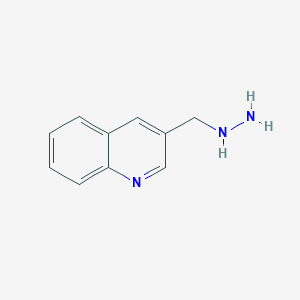
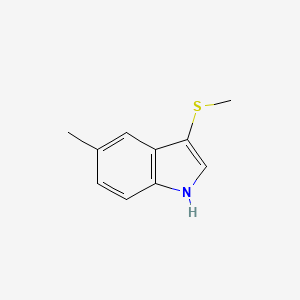




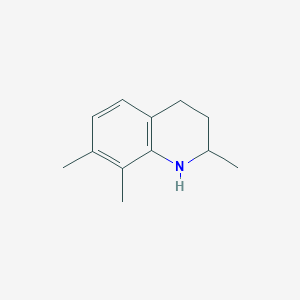
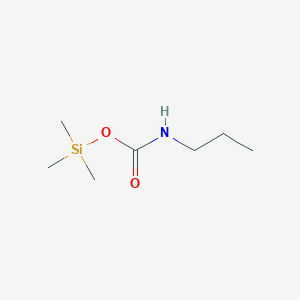
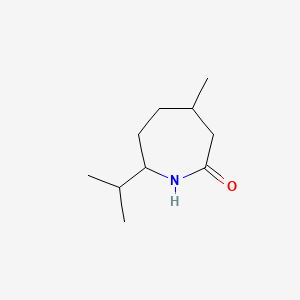

![(NZ)-N-[(2-chloro-5-methylpyridin-3-yl)methylidene]hydroxylamine](/img/structure/B11914709.png)

